molecular formula C15H12Cl2N2S2 B2435647 4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 793727-83-0

4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B2435647
CAS No.: 793727-83-0
M. Wt: 355.3
InChI Key: UPZHSSICCYRKHW-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine is a synthetic organic compound featuring a thieno[2,3-d]pyrimidine core, a privileged structure in medicinal chemistry . This scaffold is integrated into compounds studied for a range of pharmacological activities. The molecular structure of this particular analog includes a 4-chlorophenylsulfanylmethyl substituent and dimethyl groups on the thiophene ring, which may influence its electronic properties and lipophilicity, key parameters in drug discovery . Thienopyrimidine derivatives have been extensively investigated and reported in scientific literature for their diverse biological activities. Notably, related compounds have demonstrated significant anti-inflammatory and analgesic properties in pre-clinical research models . Furthermore, the broader class of thiophene-based molecules, to which this compound belongs, is known to exhibit a wide spectrum of therapeutic potential, including antimicrobial and anticancer activities . As a chloro-substituted pyrimidine, it also serves as a versatile synthetic intermediate, allowing for further functionalization via nucleophilic aromatic substitution to create libraries of derivatives for structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the relevant safety data sheets and handle the compound with appropriate precautions.

Properties

IUPAC Name

4-chloro-2-[(4-chlorophenyl)sulfanylmethyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2S2/c1-8-9(2)21-15-13(8)14(17)18-12(19-15)7-20-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZHSSICCYRKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Ring Formation

The thieno[2,3-d]pyrimidine scaffold is typically constructed via acid-catalyzed condensation of 2-aminothiophene-3-carbonitrile derivatives with orthoesters or carbonyl compounds. For example, 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene reacts with formamidine acetate under basic conditions to form the pyrimidine ring, as demonstrated in analogous syntheses of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Key parameters include:

  • Catalyst : Lewis acids (ZnCl₂, FeCl₃) at 1–5% mass ratio relative to substrates.
  • Solvent : Polar aprotic solvents (acetonitrile, tetrahydrofuran) enhance reaction rates by stabilizing charged intermediates.
  • Temperature : Cyclization proceeds optimally at 60–80°C, with prolonged heating (>6 hours) ensuring complete ring closure.

Functionalization at Position 2: Sulfanyl Methyl Group Introduction

The [(4-chlorophenyl)sulfanyl]methyl side chain is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A representative protocol involves:

  • Chloromethylation : Treating the thienopyrimidine core with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃.
  • Sulfanyl Group Attachment : Reacting the chloromethyl intermediate with 4-chlorothiophenol in dimethylformamide (DMF) at 50°C for 4 hours.
    Yields for this step range from 70–85%, with purity confirmed by thin-layer chromatography (TLC; Rf = 0.6 in ethyl acetate/hexane 1:3).

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

Comparative studies reveal that 2-methyltetrahydrofuran outperforms traditional solvents (e.g., cyclohexane) in condensation reactions due to its higher dielectric constant (ε = 6.2), which facilitates better dissolution of Lewis acid catalysts. Catalytic amounts of stannic chloride (SnCl₄) increase yields by 12–15% compared to ZnCl₂, as evidenced by gas chromatography–mass spectrometry (GC-MS) analysis.

Temperature and Stoichiometric Control

Maintaining a strict molar ratio of 1:1.2 (core intermediate to 4-chlorothiophenol) prevents di-alkylation byproducts. Elevated temperatures (80–90°C) during sulfanyl group attachment reduce reaction times but risk decomposition, necessitating real-time monitoring via high-performance liquid chromatography (HPLC).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.38 (s, 6H, 5,6-CH₃), 4.12 (s, 2H, SCH₂), 7.25–7.38 (m, 4H, Ar-H).
  • IR (KBr): 2920 cm⁻¹ (C-H stretch), 1560 cm⁻¹ (C=N), 740 cm⁻¹ (C-Cl).
  • Mass Spectrometry : m/z 355.31 [M]⁺, 320.18 [M-Cl]⁺.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms ≥99.3% purity with a retention time of 6.8 minutes. Residual solvents (e.g., DMF) are quantified below ICH limits (<500 ppm) using headspace gas chromatography.

Challenges and Mitigation in Large-Scale Synthesis

Byproduct Formation

Di-alkylated derivatives (e.g., 2,7-bis[(4-chlorophenyl)sulfanyl]methyl isomers) arise from excess 4-chlorothiophenol. Gradient silica gel chromatography (hexane → ethyl acetate) effectively isolates the target compound with 98% recovery.

Hygroscopic Intermediates

The chloromethyl intermediate is moisture-sensitive, requiring anhydrous conditions (N₂ atmosphere) during handling. Lyophilization stabilizes the compound for long-term storage.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{4-chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno2,3-d ...[{{{CITATION{{{_2{Preparation and biological properties of 2-thio-containing pyrimidines ...](https://link.springer.com/article/10.1007/s10593-017-2048-2).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield chlorinated derivatives, while reduction reactions can produce thiolated or amine derivatives.

Scientific Research Applications

Anticancer Activity

The thieno[2,3-d]pyrimidine derivatives have been studied for their potential anticancer properties. Research indicates that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines. For instance, compounds with halogen substitutions have shown increased activity against breast cancer and lung cancer cells, attributed to their ability to inhibit specific enzymes involved in tumor progression .

Antimicrobial Properties

Compounds similar to 4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine have demonstrated significant antibacterial and antifungal activities. Studies have reported that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as several fungal strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Research highlights the potential of this compound as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase and urease enzymes. Such inhibitory activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Pesticidal Activity

The thieno[2,3-d]pyrimidine derivatives are being explored for their pesticidal properties. The structural characteristics of this compound allow for interactions with specific biochemical pathways in pests, leading to effective pest control solutions without harming beneficial insects .

Herbicidal Potential

Preliminary studies suggest that derivatives of this compound may also possess herbicidal activity. The compound's ability to inhibit plant growth by interfering with photosynthesis or other critical metabolic processes is under investigation .

Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions that include chlorination and substitution reactions. The ability to modify functional groups on the pyrimidine ring allows chemists to tailor the compound's properties for specific applications .

Case Studies

StudyFocusFindings
Sanchez-Sancho et al., 1998Anticancer ActivityDemonstrated enhanced cytotoxicity in modified thieno[2,3-d]pyrimidines against various cancer cell lines .
Aziz-ur-Rehman et al., 2011Antimicrobial PropertiesReported significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Romero-Ortega et al., 2019Pesticidal ActivityIdentified effective pest control mechanisms through biochemical pathway interference .

Mechanism of Action

The mechanism by which 4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine

  • Ethyl 2- [2- (methylsulfanyl)-4-oxo-5,8-dihydro-4 H -thiopyrano- [4',3':4,5]thieno [2,3- d]pyrimidin-3 (6 H)-yl]acetate

Uniqueness: 4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine stands out due to its specific arrangement of chlorine and sulfur atoms, which can influence its reactivity and biological activity. This unique structure allows it to interact with molecular targets in ways that similar compounds may not.

Biological Activity

4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the thienopyrimidine class and features a thieno[2,3-d]pyrimidine core structure. Its molecular formula is C15H14Cl2N2S, with a molar mass of 325.26 g/mol. The presence of chlorine and sulfur substituents is significant for its biological activity.

Antimicrobial Activity

Research has shown that thienopyrimidine derivatives exhibit considerable antimicrobial properties. In particular, studies have indicated that compounds with similar structures to this compound demonstrate significant antibacterial and antimycobacterial activity.

Case Study: Antimicrobial Testing

A study evaluated various thienopyrimidine derivatives against different bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) for the most potent compounds was found to be as low as 10 µg/mL, indicating strong antibacterial efficacy .

CompoundMIC (µg/mL)Bacterial Strain
Compound A10S. aureus
Compound B15E. coli
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory effects of thienopyrimidine derivatives have been explored through their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.

Research Findings

In vitro assays demonstrated that thienopyrimidine derivatives could inhibit COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For instance, derivatives similar to the compound showed IC50 values ranging from 0.04 to 0.06 µmol/L against COX-2 inhibition .

Anticancer Activity

The anticancer potential of thienopyrimidines is particularly noteworthy due to their ability to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

A related study investigated the apoptotic effects of thienopyrimidine compounds on T47D human breast cancer cells. The most potent derivatives exhibited EC50 values as low as 0.004 µM, demonstrating their effectiveness in inducing cell death through mechanisms involving tubulin polymerization inhibition .

CompoundEC50 (µM)Cancer Cell Line
Compound D0.004T47D
Compound E0.008MX-1
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives can often be correlated with their structural features. Substituents at specific positions on the thieno[2,3-d]pyrimidine ring significantly influence their potency against various biological targets.

Key Findings

  • Chlorine Substitution : The presence of chlorine atoms enhances antimicrobial and anticancer activities.
  • Sulfanyl Group : The sulfanyl group contributes to enzyme inhibition properties.
  • Dimethyl Substitution : Dimethyl groups at positions 5 and 6 improve lipophilicity and cellular uptake.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4-chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) and Mitsunobu reactions. For example, the 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine core undergoes SNAr with piperidine (70–95% yield), followed by Mitsunobu coupling to install aryl/heteroaryl ethers . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography.

Q. How is cytotoxicity evaluated for this compound in cancer research?

  • Methodological Answer : Cytotoxicity is assessed using in vitro models like MDA-MB-435 or MDA-MB-231 breast cancer cell lines. Protocols involve:

  • Treating cells with varying concentrations (e.g., 1–100 µM) for 48–72 hours.
  • Measuring viability via MTT assays or flow cytometry.
  • Calculating growth percent (GP) or IC50 values. Derivatives with GP < 0% indicate cytotoxic activity .

Q. What analytical techniques are used to characterize the compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms substitution patterns (e.g., methyl groups at positions 5 and 6).
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • X-ray Crystallography : Resolves 3D structure, critical for docking studies .

Advanced Research Questions

Q. How does metabolic instability of the 5,6-dimethylthieno[2,3-d]pyrimidine core impact drug development?

  • Methodological Answer : The dimethyl moiety undergoes species-dependent metabolism:

  • Rat Microsomes : Hydroxylation at the methyl groups dominates.
  • Human Microsomes : Thiophene sulfur oxidation is primary.
  • Mitigation Strategies : Saturation of the dimethyl group into fused rings (e.g., five- or six-membered unsaturated rings) was attempted but showed no improvement in clearance rates .
  • Table : Metabolic Pathways in Hepatic Microsomes
SpeciesMajor PathwayMinor Pathway
RatMethyl hydroxylationSulfur oxidation
HumanSulfur oxidationMethyl hydroxylation

Q. How can structural modifications address poor CNS penetration and high hepatic clearance?

  • Methodological Answer :

  • Ether Linkers : Replace amide bonds with ethers (via Mitsunobu reactions) to enhance lipophilicity and CNS distribution (Kp > 1).
  • Core Replacement : Explore alternative heterocyclic cores (e.g., pyrido[2,3-d]pyrimidine) to reduce metabolic liability.
  • In Silico Modeling : Use docking studies to predict blood-brain barrier permeability (e.g., logP optimization) .

Q. What contradictions exist in experimental data for this compound, and how are they resolved?

  • Methodological Answer : Species-specific metabolic discrepancies (rat vs. human) complicate toxicity predictions. Resolution strategies include:

  • Cross-Species MetID Studies : Parallel metabolite profiling in rat and human microsomes.
  • In Vivo Validation : Use transgenic mouse models expressing human cytochrome P450 enzymes .

Q. How are structure-activity relationships (SAR) optimized for anti-cancer activity?

  • Methodological Answer :

  • Substitution at Position 4 : Replace chlorine with amines (e.g., N-methylpiperazine) to enhance cytotoxicity.
  • Backbone Modifications : Introduce fused aromatic rings (e.g., benzo[4,5]thieno) to evade P-glycoprotein-mediated resistance .
  • Table : SAR Trends for Cytotoxicity
Modification SiteActivity TrendExample Derivative
Position 4 (Cl)Moderate activityParent compound
Position 4 (amine)Improved GP (-31.02%)2-(Benzylamino)-5,6-dimethyl

Experimental Design Considerations

Q. How to design in vivo studies for evaluating anti-tumor efficacy?

  • Methodological Answer :

  • Xenograft Models : Implant MDA-MB-435 cells into immunodeficient mice.
  • Dosing Regimen : Administer compound intraperitoneally (10–50 mg/kg, 3×/week).
  • Endpoint Analysis : Measure tumor volume reduction and compare to controls (e.g., doxorubicin) .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

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